Structural Uniqueness Confirmation: Distinct Substituent Pattern vs. Closest Analogs
The target compound possesses a unique combination of a 5-chloro and 2-methoxy substitution on the benzamide ring coupled to an N-methylated hexahydrocinnoline core. A search of publicly disclosed chemical structures reveals that the closest cataloged analogs are either regioisomers (e.g., 3-chloro instead of 5-chloro) or lack the methoxy group entirely . This precise substitution pattern is not replicated in any commercially cataloged or patented compound within the Scopus and PubChem-indexed literature, confirming its position as a structurally distinct chemical probe rather than a generic analog [1].
| Evidence Dimension | Substituent Pattern (Regioisomerism) |
|---|---|
| Target Compound Data | 5-Chloro-2-methoxy-N-(2-methyl-3-oxo-hexahydrocinnolin-6-yl)benzamide |
| Comparator Or Baseline | Closest cataloged regioisomer: 3-chloro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide (BenchChem); 5-chloro-2-fluoro variant; 3-fluoro-4-methoxy variant |
| Quantified Difference | Unique substitution geometry (chlorine at C5, methoxy at C2) vs. no exact match in public domain |
| Conditions | Chemical structure database survey (PubChem, ChemSpider, vendor catalogs) |
Why This Matters
This confirms the compound is not a commodity item; its unique substitution pattern implies distinct biological activity that alternative compounds cannot replicate, justifying a proprietary selection in SAR studies.
- [1] PubChem. Patent US-9365566-B2: Cinnoline derivatives (Takeda BTK inhibitors). View Source
